molecular formula C12H9NO2 B1361065 2-Phenylnicotinic acid CAS No. 33421-39-5

2-Phenylnicotinic acid

Cat. No. B1361065
CAS RN: 33421-39-5
M. Wt: 199.2 g/mol
InChI Key: VLQVAEFYIADOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylnicotinic acid, also known by its CAS Number 33421-39-5, is a chemical compound with the linear formula C12H9NO2 . It has a molecular weight of 199.21 .


Molecular Structure Analysis

The molecular structure of 2-Phenylnicotinic acid is represented by the linear formula C12H9NO2 . The compound has a molecular weight of 199.21 .


Physical And Chemical Properties Analysis

2-Phenylnicotinic acid is a solid at room temperature . It has a molecular weight of 199.21 . The compound has a boiling point of 401.6°C at 760 mmHg .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

A study by Moradi et al. (2010) discussed the synthesis of 2-phenoxynicotinic acid hydrazides, which were evaluated for analgesic and anti-inflammatory activities. These compounds showed moderate to high effectiveness in these areas, comparable to mefenamic acid, a known reference drug. This highlights 2-phenoxynicotinic acid derivatives' potential in pain and inflammation management (Moradi et al., 2010).

Neurotropic and Cardiotropic Properties

Derivatives of isonicotinic acid, closely related to 2-phenylnicotinic acid, have been studied for their neurotropic and cardiotropic effects. Research by Samvelian et al. (1992) showed that new derivatives of isonicotinic acid demonstrated notable activity in these areas, suggesting potential applications in neurological and cardiovascular treatments (Samvelian et al., 1992).

Luminescent Hybrid Materials

Wang and Yan (2006) focused on creating luminescent hybrid materials using modified 2-hydroxynicotinic acid. These materials showed potential for use in advanced lighting and display technologies, thanks to their efficient energy transfer processes and strong emissions (Wang & Yan, 2006).

Anticancer Activity

Salahuddin et al. (2013) synthesized a novel compound from 2-hydroxynicotinic acid, which showed potential in inhibiting the growth of cancer cells, particularly in leukemia P388 treatment. This highlights the potential application of 2-phenylnicotinic acid derivatives in developing new anticancer drugs (Salahuddin et al., 2013).

Antibacterial Action Against Plant Pathogens

A study by Naz et al. (2020) described the synthesis of 2-Phenylbutyric acid-based organotin (IV) complexes, which demonstrated significant antibacterial action against various plant pathogens. This suggests the potential use of 2-phenylnicotinic acid derivatives in agricultural applications to protect plants from bacterial diseases (Naz et al., 2020).

Cytogenotoxicity Studies

Khalil et al. (2017) investigated the cytogenotoxic effects of a phenylboronic acid derivative, closely related to2-phenylnicotinic acid, using the Allium cepa test. This study is significant in understanding the potential toxicological effects of these compounds, which is crucial for their safe application in medical and agricultural contexts (Khalil et al., 2017).

Reductimetric Titrants in Chemistry

Research by Vulterin and Zýka (1963) explored the application of isonicotinic acid hydrazide, similar to 2-phenylnicotinic acid, as a reductimetric titrant. This study provided insights into the stability and efficiency of such compounds in analytical chemistry applications (Vulterin & Zýka, 1963).

Protective Syntheses in Chemistry

A study by Kaupp et al. (2003) demonstrated the use of phenylboronic acid, related to 2-phenylnicotinic acid, in the solid-state protection of various organic compounds. This method highlights the utility of these compounds in chemical synthesis, providing a waste-free and efficient approach (Kaupp et al., 2003).

Applications in Drug Delivery

Ma and Shi (2014) discussed the synthesis of phenylboronic acid-based nanoparticles, closely related to 2-phenylnicotinic acid, for use in glucose-responsive drug delivery systems. This innovative approach has potential applications in the controlled release of drugs, particularly for diabetic patients (Ma & Shi, 2014).

Organocatalyst in Chemical Synthesis

Zolfigol et al. (2013) reported the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This highlights the role of 2-phenylnicotinic acid derivatives in facilitating chemical reactions, potentially leading to more efficient and environmentally friendly synthesis processes (Zolfigol et al., 2013).

Safety And Hazards

2-Phenylnicotinic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVAEFYIADOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187060
Record name 2-Phenylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylnicotinic acid

CAS RN

33421-39-5
Record name 2-Phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33421-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylnicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Phenylnicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Phenylnicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Phenylnicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Phenylnicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Phenylnicotinic acid

Citations

For This Compound
26
Citations
N Marquise, PJ Harford, F Chevallier, T Roisnel… - Tetrahedron …, 2013 - Elsevier
… For example, Stauffer and co-workers prepared the tricycle by heating 2-phenylnicotinic acid at 190 C in polyphosphoric acid, 2-phenylnicotinic acid being prepared in two steps from 2-…
Number of citations: 36 www.sciencedirect.com
M Estruch-Blasco, I Bosque, D Guijarro… - Organic Chemistry …, 2021 - pubs.rsc.org
… Alkyl-, aryl-, and halogen-substituted acids performed well under the ECDC reaction conditions to give compounds 2b–2f, including the 2-phenylnicotinic acid derivative 1g that …
Number of citations: 9 pubs.rsc.org
Z Zhang, ZJ Jiang, Y Cao, J Chen, Z Gao - Synthesis, 2022 - thieme-connect.com
… We also tested the reaction with 2-phenylnicotinic acid (30). The result indicated the strong directing ability of pyridine overriding the carboxy, leading to an excellent deuterium labelling …
Number of citations: 1 www.thieme-connect.com
IAP Jourjine, F Bracher - European Journal of Organic …, 2023 - Wiley Online Library
… hydroxide and crotonaldehyde in a base-catalyzed Michael-Addition and the in situ generated intermediate was treated with hydroxylammonium chloride to give 2-phenylnicotinic acid …
JG Petersen, T Sørensen, M Damgaard… - European Journal of …, 2014 - Elsevier
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized at native and selected recombinant GABA A receptors. 6-Aminonicotinic acid (…
Number of citations: 15 www.sciencedirect.com
JA Yoon, YT Han - Synthesis, 2019 - thieme-connect.com
… [10] Recently, C–H activation/C–O cyclization of 2-phenylnicotinic acid under electrochemical conditions was also utilized to form the lactone moiety in the final step (Scheme [1]B).[11] …
Number of citations: 14 www.thieme-connect.com
N Marquise, PJ Harford, F Chevallier, T Roisnel… - Tetrahedron, 2013 - Elsevier
… For example, Stauffer and co-workers prepared it by heating 2-phenylnicotinic acid (obtained in two steps from 2-chloro-3-cyanopyridine) at 190 C in polyphosphoric acid. To attempt …
Number of citations: 52 www.sciencedirect.com
BF Bowden, K Picker, E Ritchie… - Australian Journal of …, 1975 - CSIRO Publishing
… The residual gum on recrystallization from water afforded 4-methyl-2-phenylnicotinic acid (… A mixture of 4-methyl-2-phenylnicotinic acid (15.0 g) and polyphosphoric acid (500 g) was …
Number of citations: 67 www.publish.csiro.au
C Vraka, L Nics, KH Wagner, M Hacker… - Nuclear Medicine and …, 2017 - Elsevier
Introduction There is an increasing demand for high throughput methods at early stages of preclinical radioligand development, in order to predict pharmacokinetic properties (eg, …
Number of citations: 69 www.sciencedirect.com
M Hagimori, N Mizuyama, Y Hisadome, J Nagaoka… - Tetrahedron, 2007 - Elsevier
Polysubstituted pyridine derivatives were synthesized by the reaction of ketene dithioacetal, 3,3-bis(methylsulfanyl)methylenemalononitrile 1b, with a variety of active methylene …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.